3-Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indol

Übersicht

Beschreibung

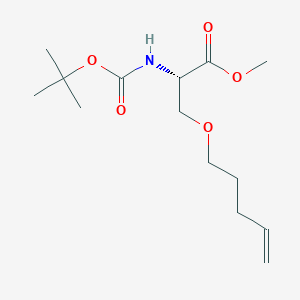

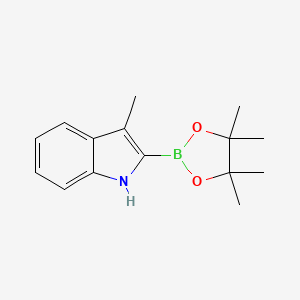

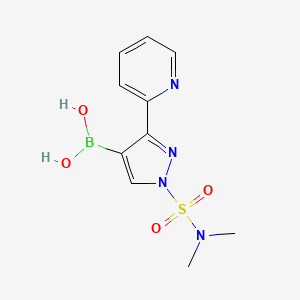

The compound “3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole” is a chemical compound with the empirical formula C18H29BN2O2 . It is a complex organic molecule that contains boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains an indole ring, which is a fused two-ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 316.25 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Die Suzuki-Miyaura-Kreuzkupplung ist eine Schlüsselreaktion in der organischen Chemie, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht. (3-Methyl-1H-Indol-2-yl)boronsäure-Pinacolester wird aufgrund seiner Stabilität und seiner Fähigkeit, eine Transmetallierung mit Palladium(II)-Komplexen zu durchlaufen, als Borreagens in dieser Reaktion eingesetzt . Diese Anwendung ist grundlegend für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere.

Protodeboronierung

Protodeboronierung bezieht sich auf die Entfernung der Bor-Einheit aus Boronsäureestern. Die fragliche Verbindung kann eine katalytische Protodeboronierung durchlaufen, die ein entscheidender Schritt bei der formalen Anti-Markovnikov-Hydromethylierung von Alkenen ist . Dieser Prozess ist wertvoll für die Modifizierung der Struktur organischer Moleküle, insbesondere bei der Synthese von Naturstoffen und Medikamenten.

Homologisierungsreaktionen

Homologisierungsreaktionen beinhalten die Verlängerung von Kohlenstoffketten in organischen Molekülen. (3-Methyl-1H-Indol-2-yl)boronsäure-Pinacolester kann in Homologisierungsprozessen verwendet werden, um Bor-Einheiten in Moleküle einzubringen, die dann weiter in verschiedene funktionelle Gruppen umgewandelt werden können . Diese Anwendung ist essentiell für den Aufbau komplexer molekularer Architekturen in der synthetischen Chemie.

Radikal-polare Crossover-Reaktionen

Diese Verbindung kann an Radikal-polaren Crossover-Reaktionen teilnehmen, einer Art von chemischer Reaktion, bei der ein Radikalzwischenprodukt eine polare Reaktion durchläuft. Solche Reaktionen sind nützlich, um neue Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen zu schaffen und erweitern das Toolkit für den Aufbau komplexer organischer Moleküle .

Asymmetrische Hydroborierung

Asymmetrische Hydroborierung ist eine Reaktion, die Bor unter Kontrolle der Stereochemie in Moleküle einführt. Die Verbindung kann in der asymmetrischen Hydroborierung verwendet werden, um chirale Moleküle zu erzeugen, die für die Entwicklung enantioselektiver Synthesen für Pharmazeutika von entscheidender Bedeutung sind .

Umlagerungen funktioneller Gruppen

Die Bor-Einheit in (3-Methyl-1H-Indol-2-yl)boronsäure-Pinacolester kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden, wie z. B. Amine, Alkohole und Halogenide . Diese Transformationsfähigkeit ist in der pharmazeutischen Chemie sehr wertvoll für die Modifizierung und Optimierung biologisch aktiver Verbindungen.

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound’s primary targets could be various organic substrates involved in these reactions.

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to a palladium catalyst . This forms a new carbon-carbon bond, effectively linking two organic substrates .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways used to create complex organic molecules . The exact pathways affected would depend on the specific substrates and reaction conditions used.

Pharmacokinetics

It’s worth noting that boronic esters, including pinacol esters, are generally stable and readily prepared , suggesting they could have favorable absorption, distribution, metabolism, and excretion (ADME) properties. They can be susceptible to hydrolysis, especially at physiological ph , which could impact their bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic molecules, depending on the specific substrates used.

Action Environment

The efficacy and stability of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole, like other boronic esters, can be influenced by various environmental factors. For example, the compound is sensitive to light and heat , and its reactivity can be affected by the pH of the environment . Therefore, careful control of reaction conditions is necessary to ensure optimal performance of the compound in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name |

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-11-8-6-7-9-12(11)17-13(10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPGPYRYHXEZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731073 | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072812-35-1 | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072812-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

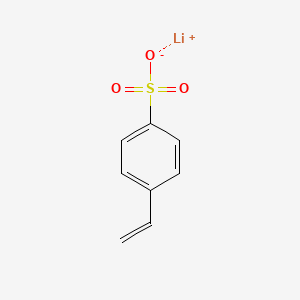

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)

![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)

![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)